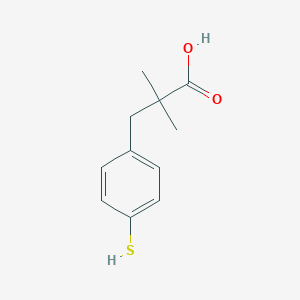

2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid

Vue d'ensemble

Description

2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . It is characterized by the presence of a mercapto group (-SH) attached to a phenyl ring, which is further connected to a propionic acid moiety with two methyl groups at the alpha position. This compound is primarily used in research settings, particularly in the fields of proteomics and polymer chemistry .

Méthodes De Préparation

The synthesis of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-mercaptophenylacetic acid and isobutyraldehyde.

Reaction Conditions: The key reaction involves the condensation of 4-mercaptophenylacetic acid with isobutyraldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers when reacted with alkyl halides.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Lithium aluminum hydride.

Nucleophiles: Alkyl halides for substitution reactions.

Major products formed from these reactions include disulfides, alcohols, and thioethers .

Applications De Recherche Scientifique

Chemical Properties and Structure

Before delving into the applications, it is essential to understand the chemical structure of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid. This compound features a propionic acid backbone with a dimethyl group and a mercapto-substituted phenyl group, which contributes to its unique reactivity and functionality.

Anticancer Activity

Recent studies have highlighted the potential of derivatives of this compound as histone deacetylase inhibitors (HDACIs). These compounds have shown promise in selectively inhibiting the proliferation of cancer cells. For example, a series of synthesized compounds demonstrated significant antiproliferative activity against colon cancer cell lines (HCT-116), with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .

Table 1: Anticancer Activity of Derivatives

| Compound | IC50 (mg/mL) | Cell Line |

|---|---|---|

| 7a | 0.12 | HCT-116 |

| 7g | 0.12 | HCT-116 |

| 7d | 0.81 | HCT-116 |

Neuroprotective Effects

Some studies suggest that compounds related to this structure may exhibit neuroprotective effects by modulating signaling pathways involved in neurodegenerative diseases. The presence of the thiol group is believed to enhance antioxidant activity, providing protective effects against oxidative stress in neuronal cells.

Polymer Chemistry

The mercapto group in this compound makes it suitable for use as a cross-linking agent in polymer chemistry. It can be utilized in the synthesis of thiol-based polymers, enhancing the mechanical properties and thermal stability of materials.

Table 2: Polymer Applications

| Application | Description |

|---|---|

| Cross-linking agent | Improves mechanical strength and thermal stability |

| Thiol-based polymers | Used in coatings and adhesives |

Nanotechnology

In nanotechnology, this compound can facilitate the formation of nanoparticles due to its affinity for metal ions through the thiol group. This property is exploited in creating stable colloidal solutions for various applications, including drug delivery systems and biosensors.

Synthesis and Characterization

A significant study focused on synthesizing various derivatives of this compound to evaluate their biological activities. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures before biological testing .

In Vivo Studies

In vivo studies involving animal models have demonstrated that some derivatives can effectively reduce tumor growth when administered at specific dosages, indicating potential for further development into therapeutic agents .

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid involves its thiol group, which can undergo redox reactions. The compound can form reversible maleimide-thiol adducts, making it useful in the design of hydrogels sensitive to glutathione. These hydrogels degrade in the presence of glutathione, releasing their contents in a controlled manner . The molecular targets and pathways involved include the retro Michael-type addition reactions and the formation of succinimide thioether linkages .

Comparaison Avec Des Composés Similaires

Similar compounds to 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid include:

4-Mercaptophenylpropionic Acid: Lacks the two methyl groups at the alpha position, resulting in different chemical properties and reactivity.

2,2-Dimethyl-3-(4-hydroxyphenyl)propionic Acid: Contains a hydroxyl group instead of a mercapto group, leading to different applications and reactivity patterns.

The uniqueness of this compound lies in its combination of a mercapto group and a propionic acid moiety with two alpha methyl groups, which imparts specific reactivity and stability characteristics .

Activité Biologique

2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid (DMMPA) is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of DMMPA, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

DMMPA is characterized by a dimethyl group and a mercapto phenyl group attached to a propionic acid backbone. The presence of the thiol (-SH) group is significant as it can participate in various biochemical reactions, including redox reactions and the formation of disulfide bonds.

The biological activity of DMMPA is primarily attributed to its ability to form reversible maleimide-thiol adducts. This property facilitates crosslinking reactions that can influence cellular processes. Notably, DMMPA has been shown to enhance the degradation rate of hydrogels through glutathione-sensitive mechanisms, indicating its potential role in drug delivery systems where controlled release is crucial .

Biological Activity and Pharmacological Effects

-

Anticancer Activity :

- DMMPA has been investigated for its potential anticancer properties. In studies involving various cancer cell lines, it demonstrated selective inhibition of proliferation, particularly in colon cancer cells (HCT-116). The IC50 values for certain derivatives were reported between 0.12 mg/mL and 0.81 mg/mL, indicating significant cytotoxicity against cancerous cells while sparing normal cells .

- The mechanism underlying this activity appears to involve modulation of heat shock proteins (HSP90) and TRAP1 signaling pathways, which are crucial for cancer cell survival and proliferation .

- Hydrogel Applications :

-

Enzyme Inhibition :

- The compound's thiol group can interact with various enzymes through nucleophilic substitution reactions. This interaction can lead to enzyme inhibition, which may have therapeutic implications in diseases where specific enzyme activities need to be modulated.

Case Studies

Several studies have explored the biological implications of DMMPA:

- Study on Hydrogel Degradation : A study demonstrated that hydrogels crosslinked with DMMPA exhibited a fourfold decrease in degradation time compared to controls. This was attributed to the retro Michael-type addition reactions facilitated by the thiol group .

- Antiproliferative Studies : In a series of experiments assessing the antiproliferative effects on cancer cells, derivatives of DMMPA were synthesized and tested. Compounds showed varying degrees of activity with some achieving notable selectivity against cancerous cells over non-cancerous ones .

Data Tables

| Property | Value/Description |

|---|---|

| Chemical Formula | C12H16O2S |

| CAS Number | 887354-80-5 |

| Solubility | Soluble in organic solvents; limited in water |

| IC50 (HCT-116 cells) | Ranges from 0.12 mg/mL to 0.81 mg/mL |

| Study Focus | Findings |

|---|---|

| Hydrogel Degradation | Fourfold increase in degradation rate with DMMPA |

| Anticancer Activity | Selective inhibition observed in HCT-116 cells |

Propriétés

IUPAC Name |

2,2-dimethyl-3-(4-sulfanylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-11(2,10(12)13)7-8-3-5-9(14)6-4-8/h3-6,14H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDIJXPNRJHFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391726 | |

| Record name | 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887354-80-5 | |

| Record name | 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.